Product packaging for 5-Nitro-2-(piperidin-1-yl)benzonitrile(Cat. No.:CAS No. 32188-75-3)

5-Nitro-2-(piperidin-1-yl)benzonitrile

Cat. No.: B1309531
CAS No.: 32188-75-3
M. Wt: 231.25 g/mol
InChI Key: AFQKJSKHZCXGLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Benzonitrile (B105546) Derivatives in Organic Synthesis

Benzonitrile and its derivatives are a class of organic compounds characterized by a benzene (B151609) ring attached to a nitrile (-C≡N) group. nih.gov This functional group is a versatile tool in organic synthesis, serving as a precursor to a wide array of other functionalities. google.com The nitrile group can be hydrolyzed to form amides and carboxylic acids, reduced to primary amines, or reacted with organometallic reagents to yield ketones. Furthermore, the benzonitrile moiety can participate in various cycloaddition reactions. researchgate.net The presence of substituents on the benzene ring significantly influences the reactivity of the nitrile group and the aromatic system itself, allowing for the fine-tuning of molecular properties. medcraveonline.comrsc.org Industrially, benzonitriles are important intermediates in the manufacturing of pharmaceuticals, dyes, and agrochemicals. medcraveonline.com

Significance of Piperidine-Containing Heterocycles in Medicinal Chemistry and Materials Science

Piperidine (B6355638), a six-membered saturated heterocycle containing a nitrogen atom, is a prevalent structural motif in a vast number of pharmaceuticals and biologically active natural products. nih.govencyclopedia.pub Its conformational flexibility, primarily adopting a chair conformation, allows it to interact with biological targets in a specific three-dimensional orientation. wikipedia.org The nitrogen atom of the piperidine ring is basic and can be protonated at physiological pH, which often plays a crucial role in drug-receptor interactions and can improve the pharmacokinetic properties of a drug candidate. researchgate.net Consequently, piperidine derivatives have found applications in a wide range of therapeutic areas, including as analgesics, antipsychotics, and antihistamines. ijnrd.org In materials science, piperidine-based structures are utilized in the synthesis of polymers and functional materials. nih.gov

Importance of Nitro Groups in Organic Transformations and Material Design

The nitro group (-NO₂) is a powerful electron-withdrawing group that significantly impacts the electronic properties of a molecule. teachy.aiwikipedia.org Its presence on an aromatic ring deactivates the ring towards electrophilic substitution and facilitates nucleophilic aromatic substitution. wikipedia.orgnumberanalytics.com The nitro group itself is a versatile functional group that can be reduced to a variety of other functionalities, most notably the amino group (-NH₂), which is a cornerstone of many synthetic pathways. numberanalytics.comuts.edu.au This transformation is fundamental in the synthesis of dyes, pharmaceuticals, and other complex organic molecules. nih.govresearchgate.net In the realm of material design, the high polarity and energetic nature of the nitro group are exploited in the development of energetic materials and functional polymers. scbt.commdpi-res.comlkouniv.ac.inbritannica.com

Contextualization of 5-Nitro-2-(piperidin-1-yl)benzonitrile within Contemporary Organic Chemistry Research

This compound, with its molecular formula C₁₂H₁₃N₃O₂, brings together the distinct chemical features of a benzonitrile, a piperidine ring, and a nitro group. kingscientific.com This specific arrangement of functional groups creates a molecule with a unique electronic and steric profile. The electron-withdrawing nitro group and nitrile group influence the electron density of the benzene ring, while the electron-donating piperidine ring, attached at the ortho position to the nitrile, provides a site of basicity and conformational interest. This combination of functionalities makes this compound a subject of interest for exploring fundamental concepts in chemical reactivity, molecular structure, and the interplay of different functional groups within a single molecule. Its potential as a building block in the synthesis of more complex molecules is an area of active investigation in organic chemistry research. ontosight.ai

Interactive Data Tables

Table 1: Key Properties of this compound

PropertyValue
Molecular Formula C₁₂H₁₃N₃O₂
Molecular Weight 231.25 g/mol
CAS Number 32188-75-3

Table 2: Crystallographic Data for this compound

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
C(aromatic)–C(aromatic) Bond Lengths 1.385–1.397 Å
C–N(nitro) Bond Length 1.469 Å
C≡N(nitrile) Bond Length 1.141 Å
NO₂ Tilt Angle from Aromatic Plane 11.2°
Piperidine Conformation Chair
Dihedral Angle (Piperidine/Benzene) 79.6°

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13N3O2 B1309531 5-Nitro-2-(piperidin-1-yl)benzonitrile CAS No. 32188-75-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-nitro-2-piperidin-1-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c13-9-10-8-11(15(16)17)4-5-12(10)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFQKJSKHZCXGLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40406582
Record name 5-Nitro-2-(piperidin-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32188-75-3
Record name 5-Nitro-2-(piperidin-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Derivatization Strategies

Synthetic Methodologies for 5-Nitro-2-(piperidin-1-yl)benzonitrile

Nucleophilic aromatic substitution (SNAr) stands out as a primary and efficient method for forging the C-N bond between the piperidine (B6355638) ring and the nitrobenzonitrile scaffold. This reaction class relies on the presence of strong electron-withdrawing groups to activate the aromatic ring towards attack by a nucleophile.

The synthesis of this compound can be readily achieved by reacting a halogenated precursor, such as 2-chloro-5-nitrobenzonitrile (B92243) or 2-fluoro-5-nitrobenzonitrile, with piperidine. ossila.com In this reaction, the piperidine acts as the nucleophile, displacing the halide leaving group from the aromatic ring.

The fluorine atom is a particularly effective leaving group in SNAr reactions, often leading to faster reaction rates compared to chlorine. nih.gov The reaction is typically performed in a suitable solvent and may be facilitated by the addition of a base to neutralize the hydrogen halide formed during the reaction. An analogous reaction, the synthesis of 5-Nitro-2-(piperidin-1-yl)benzaldehyde from 2-fluoro-5-nitrobenzaldehyde (B1301997), illustrates the typical conditions for such a transformation. researchgate.net

Table 1: Reaction Conditions for an Analogous SNAr Transformation

Precursor Nucleophile Base Solvent Conditions Yield
2-Fluoro-5-nitrobenzaldehyde Piperidine Sodium bicarbonate (NaHCO₃) Ethanol Reflux, 24 h 85.5%

Data derived from a closely related synthesis described in the literature. researchgate.net

The efficiency of the SNAr reaction is critically dependent on the presence of strong electron-withdrawing groups on the aromatic ring. nih.gov In the case of this compound, both the nitro group (-NO₂) and the cyano group (-CN) serve this function. These groups activate the ring towards nucleophilic attack by withdrawing electron density, making the carbon atom attached to the leaving group more electrophilic.

This activation is achieved through two main electronic effects:

Inductive Effect: The high electronegativity of the atoms in the nitro and cyano groups pulls electron density away from the ring through the sigma bonds.

Resonance Effect: The nitro and cyano groups can delocalize the negative charge of the intermediate formed during the reaction, known as a Meisenheimer complex. mdpi.comnih.gov

The stability of the Meisenheimer complex is a key factor in the reaction's feasibility. mdpi.com For maximal stabilization, the electron-withdrawing groups should be positioned ortho or para to the leaving group, allowing the negative charge to be delocalized onto the activating group through resonance. nih.gov In the 2-halo-5-nitrobenzonitrile precursor, the nitro group is meta to the halide, but the powerful electron-withdrawing nature of both the nitro and the ortho-cyano group is sufficient to activate the substrate for substitution. jst.go.jp

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly efficient tools in synthetic chemistry for building molecular complexity. nih.govfrontiersin.org They are widely used for the synthesis of heterocyclic structures, including piperidines. clockss.orgnih.gov

While MCRs represent a powerful strategy for the convergent synthesis of complex scaffolds, a specific, established multicomponent reaction that directly yields this compound is not prominently documented. The development of such a reaction would likely involve the strategic combination of a nitro-substituted aromatic component, a source for the nitrile group, and precursors to the piperidine ring in a one-pot process.

An alternative synthetic approach involves the late-stage modification of a precursor that already contains the core aromatic and piperidine moieties. This strategy focuses on the transformation of a functional group into the desired nitrile.

A viable route to this compound is the conversion of the corresponding aldehyde, 5-Nitro-2-(piperidin-1-yl)benzaldehyde. researchgate.net This precursor can be synthesized via the SNAr reaction between 2-fluoro-5-nitrobenzaldehyde and piperidine. researchgate.net The subsequent transformation of the aldehyde functional group (-CHO) into a nitrile (-CN) can be accomplished through several established methods.

A common and direct method is the one-pot reaction of the aldehyde with hydroxylamine (B1172632) hydrochloride. ajgreenchem.comasianpubs.orgasianpubs.org This process first forms an aldoxime, which is then dehydrated in situ to yield the nitrile. Various catalysts and conditions can be employed to facilitate this transformation, offering a range of options depending on the desired reaction speed and functional group tolerance. orgchemres.org

Table 2: Selected Methods for the One-Pot Conversion of Aldehydes to Nitriles

Reagent Catalyst/Medium Conditions General Yields
Hydroxylamine HCl Silica-gel Solvent-free, heat Good to excellent
Hydroxylamine HCl Anhydrous Na₂SO₄ / NaHCO₃ Dry media, microwave High
Hydroxylamine HCl Ferric hydrogen sulfate (B86663) (Fe(HSO₄)₃) DMF, 120 °C Good to excellent
Hydroxylamine HCl Ferrous sulfate (FeSO₄) DMF, reflux High (90-95%)

This table represents general methodologies applicable to the transformation of benzaldehydes to benzonitriles. ajgreenchem.comasianpubs.orgasianpubs.orgorgchemres.org

Conversion of Related Nitroaromatic or Piperidine Precursors

Routes from Aminobenzonitriles

The synthesis of this compound often proceeds via nucleophilic aromatic substitution (SNAr). A common industrial route involves the reaction of a 2-halobenzonitrile with piperidine. Specifically, 2-chloro-5-nitrobenzonitrile serves as an excellent substrate. The presence of the strongly electron-withdrawing nitro group in the para-position relative to the chlorine leaving group activates the aromatic ring for nucleophilic attack. wikipedia.orgyoutube.com

While this route starts with a halobenzonitrile, a multi-step pathway originating from an aminobenzonitrile is conceptually feasible. For instance, 2-amino-5-nitrobenzonitrile (B98050) could be converted to the corresponding diazonium salt, which can then be transformed into 2-chloro-5-nitrobenzonitrile via a Sandmeyer reaction. This halo-derivative can subsequently react with piperidine to yield the final product.

Alternatively, a synthetic strategy could involve the direct nitration of 2-(piperidin-1-yl)benzonitrile. ontosight.ai The piperidinyl group is an ortho-, para-director; however, the reaction conditions would need to be carefully controlled to achieve the desired 5-nitro isomer and avoid over-nitration or side reactions.

Derivatization of this compound

The reactivity of this compound is dominated by its functional groups, with the nitrile moiety offering a primary site for a variety of chemical transformations. The strong electron-withdrawing effect of the nitro group enhances the electrophilic character of the nitrile carbon, making it more susceptible to attack.

Reactions at the Nitrile Group

The cyano group (-C≡N) is a versatile functional group that can undergo addition, hydrolysis, reduction, and cycloaddition reactions, providing access to a wide range of other functionalities.

The nitrile group is susceptible to nucleophilic addition. Strong nucleophiles, such as organometallic reagents (e.g., Grignard reagents), can attack the electrophilic carbon atom of the nitrile to form imine anions after a workup, which can then be hydrolyzed to ketones. The addition of amines, catalyzed by species like zinc(II) compounds, can lead to the formation of amidines. researchgate.net

Table 1: Potential Nucleophilic Addition Reactions

Nucleophile Intermediate Product Final Product (after hydrolysis)
Grignard Reagent (R-MgX) Iminato magnesium halide Ketone (R-C=O-Ar)
Organolithium (R-Li) Lithium imine salt Ketone (R-C=O-Ar)
Amines (R₂NH) N-substituted imine Amidine
Hydride (e.g., from LiAlH₄) Imine anion Primary Amine (see 2.2.1.3)

The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid. The reaction proceeds through an intermediate amide.

Acid-catalyzed hydrolysis : Heating the nitrile with an aqueous acid (e.g., HCl or H₂SO₄) first protonates the nitrogen atom, making the carbon more electrophilic for the attack by water. This leads to the formation of 5-Nitro-2-(piperidin-1-yl)benzamide, which is subsequently hydrolyzed further to 5-Nitro-2-(piperidin-1-yl)benzoic acid and an ammonium (B1175870) salt.

Base-catalyzed hydrolysis : Treatment with a hot aqueous base (e.g., NaOH) involves the attack of a hydroxide (B78521) ion on the nitrile carbon. This process also forms the intermediate amide, which is then hydrolyzed to the carboxylate salt (sodium 5-nitro-2-(piperidin-1-yl)benzoate) and ammonia. Acidification of the salt is required to obtain the free carboxylic acid.

Table 2: Conditions for Nitrile Hydrolysis

Condition Intermediate Product Final Product
Acidic (e.g., H₂SO₄, H₂O, heat) 5-Nitro-2-(piperidin-1-yl)benzamide 5-Nitro-2-(piperidin-1-yl)benzoic acid
Basic (e.g., 1. NaOH, H₂O, heat; 2. H₃O⁺) 5-Nitro-2-(piperidin-1-yl)benzamide 5-Nitro-2-(piperidin-1-yl)benzoic acid

The reduction of the nitrile group in this compound to a primary amine (to form (5-nitro-2-(piperidin-1-yl)phenyl)methanamine) presents a chemoselectivity challenge due to the presence of the easily reducible nitro group. The choice of reducing agent is critical to target the desired functionality.

Selective Nitrile Reduction : Strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation with specific catalysts (e.g., Raney nickel) under high pressure can reduce the nitrile to a primary amine. However, these conditions may also reduce the nitro group. Milder, more selective reagents like borane (B79455) complexes (e.g., BH₃·THF) or sodium borohydride (B1222165) in the presence of a Lewis acid might favor the reduction of the nitrile over the nitro group under carefully controlled conditions.

Selective Nitro Reduction : Conversely, reagents like tin(II) chloride (SnCl₂) in hydrochloric acid, or catalytic hydrogenation using palladium on carbon (Pd/C) under certain conditions, are known to selectively reduce aromatic nitro groups to amines while leaving the nitrile group intact. This would yield 5-amino-2-(piperidin-1-yl)benzonitrile.

Table 3: Selective Reduction Possibilities

Reagent/Condition Targeted Group Major Product
LiAlH₄, then H₂O Nitrile & Nitro (5-amino-2-(piperidin-1-yl)phenyl)methanamine
SnCl₂, HCl Nitro 5-Amino-2-(piperidin-1-yl)benzonitrile
Catalytic Hydrogenation (e.g., H₂, Pt/C) Nitro 5-Amino-2-(piperidin-1-yl)benzonitrile
Borane Complexes (BH₃·THF) Nitrile (5-nitro-2-(piperidin-1-yl)phenyl)methanamine

While nitriles themselves are not typically reactive in common cycloaddition reactions, they can be converted into more reactive species. For example, the nitrile can be oxidized to a nitrile oxide. Nitrile oxides are highly reactive 1,3-dipoles that readily undergo [3+2] cycloaddition reactions with dipolarophiles such as alkenes and alkynes. This reaction is a powerful method for constructing five-membered heterocyclic rings like isoxazolines (from alkenes) or isoxazoles (from alkynes). The reaction of this compound oxide with an alkene would thus provide a route to complex heterocyclic structures containing the substituted phenyl moiety.

Reactivity at the Benzonitrile (B105546) Aromatic Ring

The reactivity of the aromatic ring in this compound is dictated by the interplay of its three substituents: the strongly electron-withdrawing nitro (-NO2) and cyano (-CN) groups, and the strongly electron-donating piperidinyl group. The nitro and cyano groups deactivate the ring towards electrophilic attack and activate it for nucleophilic substitution. In contrast, the piperidinyl group, an amino substituent, activates the ring for electrophilic substitution.

Generally, the benzonitrile ring is deactivated to electrophilic aromatic substitution (SEAr) due to the electron-withdrawing nature of the cyano group, which directs incoming electrophiles to the meta position. msu.edu However, in this compound, the potent activating and ortho-, para-directing influence of the piperidinyl group at the C-2 position is the dominant factor. The nitrogen atom of the piperidinyl group donates electron density into the aromatic system, thereby activating the positions ortho and para to it.

The nitro group at C-5 is a strong deactivating group and directs incoming electrophiles to the meta position relative to itself. libretexts.org When considering the combined influence of all substituents, the positions most susceptible to electrophilic attack are those most activated by the piperidinyl group and least deactivated by the nitro and cyano groups. Position C-3 is ortho to the activating piperidinyl group and meta to both the deactivating nitro and cyano groups, making it the most probable site for electrophilic attack. The table below summarizes the directing effects of the substituents.

PositionInfluence of Piperidinyl (at C-2)Influence of Nitro (at C-5)Influence of Cyano (at C-1)Overall Predicted Reactivity toward SEAr
3Ortho (Activating)Meta (Deactivating)Meta (Deactivating)Most Favored
4Meta (Activating)Ortho (Deactivating)Para (Deactivating)Less Favored
6Ortho (Activating)Ortho (Deactivating)Ortho (Deactivating)Least Favored

The typical mechanism for electrophilic aromatic substitution, such as nitration, involves the generation of a strong electrophile (e.g., NO2+ from nitric and sulfuric acids) which is then attacked by the π-electrons of the aromatic ring. masterorganicchemistry.comlibretexts.org This proceeds through a positively charged intermediate (a benzenonium ion), which is then deprotonated to restore aromaticity. msu.edu

The presence of the strong electron-withdrawing nitro and cyano groups makes the aromatic ring of this compound highly susceptible to nucleophilic aromatic substitution (SNAr). libretexts.orgsemanticscholar.org These groups are essential for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.org

For an SNAr reaction to occur, the aromatic ring must typically have an electron-withdrawing substituent positioned ortho or para to a suitable leaving group. libretexts.org In the case of this compound, the nitro group at C-5 and the cyano group at C-1 activate the ring for nucleophilic attack. The positions ortho and para to these electron-withdrawing groups are the most activated.

Specifically, the nitro group at C-5 activates the ortho positions (C-4 and C-6) and the para position (C-2). The cyano group at C-1 activates its ortho positions (C-2 and C-6) and the para position (C-4). The piperidinyl group at C-2 is generally a poor leaving group. Therefore, nucleophilic attack is most likely to occur at positions C-4 and C-6, which are activated by both the nitro and cyano groups. While displacement of a hydrogen atom is possible under certain conditions, SNAr reactions are more common when a good leaving group, such as a halide, is present at an activated position.

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is instrumental in identifying the functional groups within a molecule by probing their characteristic vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 5-Nitro-2-(piperidin-1-yl)benzonitrile is characterized by distinct absorption bands corresponding to its nitrile, nitro, and piperidine (B6355638) moieties. The aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region. spectroscopyonline.com Aliphatic C-H stretching from the piperidine ring typically appears just below 3000 cm⁻¹. researchgate.net

The most prominent features are associated with the nitro and nitrile groups. A strong, sharp absorption band for the nitrile (C≡N) stretch is anticipated in the 2240–2220 cm⁻¹ range, which is characteristic for aromatic nitriles. spectroscopyonline.com The nitro group (NO₂) gives rise to two particularly intense stretching vibrations: an asymmetric stretch (νas) between 1550-1475 cm⁻¹ and a symmetric stretch (νs) in the 1360-1290 cm⁻¹ region. orgchemboulder.comorgchemboulder.com Additional bands corresponding to CH₂ bending in the piperidine ring and various fingerprint region vibrations (C-C stretches, C-H bends) are expected below 1500 cm⁻¹. researchgate.netlibretexts.org

FT-Raman Spectroscopy

Complementing the FT-IR data, the FT-Raman spectrum provides information on the vibrational modes of the molecule. The symmetric vibrations of the molecule, particularly the aromatic ring and the nitrile group, are often more prominent in the Raman spectrum. The C≡N stretch is expected to produce a strong signal. researchgate.net The symmetric NO₂ stretching vibration around 1350 cm⁻¹ is also typically Raman active. spectroscopyonline.comorientjchem.org Vibrations of the benzene (B151609) ring, often seen between 1620-1400 cm⁻¹, would also be clearly visible. spectroscopyonline.com

Characteristic Vibrational Modes of Nitrile, Nitro, and Piperidine Functional Groups

The spectroscopic signature of this compound is defined by the vibrations of its three key functional groups.

Nitrile Group (C≡N): The nitrile group is an excellent vibrational probe, absorbing strongly in a region of the infrared spectrum (around 2230 cm⁻¹) that is relatively free from other common functional group absorptions. spectroscopyonline.comresearchgate.net Its frequency is highly sensitive to the local electronic environment. researchgate.netnih.gov Conjugation with the aromatic ring typically lowers the frequency compared to saturated nitriles. spectroscopyonline.com

Nitro Group (NO₂): Aromatic nitro groups are readily identified by two strong and distinct bands in the IR spectrum. spectroscopyonline.com The asymmetric stretch, typically found between 1550-1475 cm⁻¹, and the symmetric stretch, appearing between 1360-1290 cm⁻¹, are due to the large change in dipole moment during these vibrations. orgchemboulder.comorgchemboulder.com Additionally, deformation modes such as scissoring vibrations can be observed at lower frequencies, often around 890-835 cm⁻¹. spectroscopyonline.comscispace.com

Piperidine Group: The piperidine ring contributes several characteristic vibrations. Aliphatic C-H stretching modes are observed in the 2950-2850 cm⁻¹ range. researchgate.net The CH₂ scissoring vibrations typically appear around 1470-1450 cm⁻¹. libretexts.org The piperidine ring itself exists in a stable chair conformation. wikipedia.org

Table 1: Predicted Vibrational Mode Assignments
Frequency Range (cm⁻¹) Assignment Functional Group
3100-3000C-H stretchAromatic
2950-2850C-H stretchPiperidine (aliphatic)
2240-2220C≡N stretchNitrile
1620-1400C=C stretchAromatic Ring
1550-1475Asymmetric NO₂ stretchNitro
1470-1450CH₂ scissoring bendPiperidine
1360-1290Symmetric NO₂ stretchNitro
890-835NO₂ scissoring bendNitro

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the carbon and hydrogen framework of the molecule, confirming connectivity and revealing information about the electronic environment of each nucleus.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic and piperidine protons.

Aromatic Protons: The trisubstituted benzene ring contains three protons, which would likely appear as a complex splitting pattern. Due to the strong electron-withdrawing effect of the nitro group, the proton positioned ortho to it (H-6) is expected to be the most deshielded, appearing significantly downfield, likely in the δ 8.2–8.5 ppm range. The other two aromatic protons (H-3 and H-4) would resonate at higher fields.

Piperidine Protons: The piperidine ring protons will appear as multiplets in the aliphatic region of the spectrum. The four protons on the carbons adjacent to the nitrogen atom (α-protons) are deshielded by the nitrogen and are expected to resonate in the δ 3.0–3.5 ppm range. The remaining six protons on the β and γ carbons would appear further upfield, typically in the δ 1.5–2.0 ppm range, similar to unsubstituted piperidine. chemicalbook.com

Table 2: Predicted ¹H NMR Chemical Shift Assignments
Proton Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic H (ortho to NO₂)8.2 - 8.5d or dd
Aromatic H's7.0 - 7.5m
Piperidine α-CH₂3.0 - 3.5m
Piperidine β,γ-CH₂1.5 - 2.0m

Carbon-13 NMR (¹³C NMR) Analysis

The proton-decoupled ¹³C NMR spectrum should display nine distinct signals: six for the aromatic carbons and three for the piperidine carbons (due to symmetry).

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carbon atom attached to the strongly electron-withdrawing nitro group (C-5) would be significantly deshielded. Conversely, the carbon attached to the electron-donating piperidine nitrogen (C-2) would be shielded and shifted upfield. The nitrile carbon (C≡N) itself typically resonates in the δ 115-120 ppm region. bhu.ac.inwisc.edu The carbon to which the nitrile is attached (C-1) appears further downfield.

Piperidine Carbons: The piperidine ring is expected to show three signals. The α-carbons, adjacent to the nitrogen, will be the most downfield of the three, likely appearing in the δ 50-55 ppm range. The β-carbons and the single γ-carbon will resonate at higher fields, in the δ 20-30 ppm range. bhu.ac.in

Table 3: Predicted ¹³C NMR Chemical Shift Assignments
Carbon Predicted Chemical Shift (δ, ppm)
Aromatic C-NO₂145 - 150
Aromatic C's115 - 140
Aromatic C-N (piperidine)150 - 155
Aromatic C-CN105 - 115
C≡N115 - 120
Piperidine α-C50 - 55
Piperidine β-C25 - 30
Piperidine γ-C20 - 25

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Elucidation

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is indispensable for the unambiguous structural assignment of complex organic molecules like this compound. Techniques such as COSY, HSQC, and HMBC provide through-bond connectivity information, mapping out the entire molecular framework.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. In the COSY spectrum of this compound, cross-peaks would be expected between the adjacent methylene (B1212753) protons within the piperidine ring. For instance, the protons at the C2' and C6' positions would show correlations to their neighbors at C3' and C5', respectively. Similarly, correlations would be observed between the protons at C3'/C5' and C4'. On the aromatic ring, coupling would be observed between the proton at C3 and the proton at C4, as well as between the proton at C4 and the proton at C6.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals directly with the carbon atoms to which they are attached, providing a map of all C-H single bonds. For this molecule, the HSQC spectrum would show correlations between the distinct proton signals of the piperidine ring and their corresponding carbon signals (C2'/C6', C3'/C5', and C4'). In the aromatic region, it would link the protons at C3, C4, and C6 to their respective aromatic carbon atoms. This technique is highly effective for assigning the carbon resonances of protonated carbons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy is crucial for assembling the molecular skeleton by identifying longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). This allows for the placement of quaternary (non-protonated) carbons and the connection of different structural fragments. For this compound, key HMBC correlations would include:

Correlations from the piperidine protons at C2' and C6' to the aromatic carbon C2.

Correlations from the aromatic proton at C3 to the carbons C1 (nitrile carbon) and C5.

Correlations from the aromatic proton at C6 to C2 and C4.

A correlation from the proton at C4 to the nitrile carbon (C1), confirming the connectivity of the benzonitrile (B105546) core.

Together, these 2D NMR experiments provide a comprehensive and detailed picture of the molecular structure, confirming the connectivity of the piperidine ring to the C2 position of the 5-nitro-substituted benzonitrile framework.

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for analyzing polar, medium molecular weight compounds like this compound. In positive ion mode, the molecule would be expected to readily accept a proton, primarily on the basic nitrogen atom of the piperidine ring, to form the protonated molecule [M+H]⁺. Given the molecular weight of 231.25 g/mol , this would result in a prominent ion peak at an m/z (mass-to-charge ratio) of approximately 232.26. Depending on the experimental conditions and solvent system, adduct ions such as the sodium adduct [M+Na]⁺ (m/z ≈ 254.24) may also be observed. Tandem mass spectrometry (MS/MS) of the [M+H]⁺ precursor ion would likely show characteristic fragmentation patterns, including potential loss of the nitro group (NO₂) or fragmentation of the piperidine ring, providing further structural confirmation.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a compound and confirming its molecular formula. copernicus.org For a molecule with the formula C₁₂H₁₃N₃O₂, HRMS can distinguish its exact mass from other potential formulas having the same nominal mass. The precise theoretical monoisotopic mass of this compound allows for confident confirmation of its identity.

Theoretical Exact Mass Calculation for C₁₂H₁₃N₃O₂
ElementCountAtomic Mass (Da)Total Mass (Da)
Carbon (¹²C)1212.000000144.000000
Hydrogen (¹H)131.00782513.101725
Nitrogen (¹⁴N)314.00307442.009222
Oxygen (¹⁶O)215.99491531.989830
Total Calculated Exact Mass 231.100777

An experimental HRMS measurement yielding a mass value within a few parts per million (ppm) of the theoretical value (231.100777 Da) would unequivocally confirm the molecular formula C₁₂H₁₃N₃O₂.

X-ray Diffraction Studies

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Analysis of this compound reveals specific structural features. The piperidine ring is confirmed to adopt a stable chair conformation, which minimizes steric strain. The dihedral angle between the mean plane of the piperidine ring and the benzene plane is approximately 79.6°. The nitro group is slightly tilted out of the plane of the aromatic ring. This technique also provides exact bond lengths and angles, for instance, the C≡N bond length of the nitrile group is consistent with sp-hybridization.

Crystal System, Space Group, and Unit Cell Parameters

Crystallographic data for this compound indicate that it crystallizes in the P2₁ space group. While complete unit cell parameters for this specific compound are not widely published, data from structurally similar benzonitrile derivatives, such as 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile, can provide representative values for the type of crystal lattice formed. nih.gov

Representative Crystallographic Data
ParameterValueReference Compound
Crystal SystemMonoclinic4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile nih.gov
Space GroupP2₁This compound
a (Å)10.090 (2)4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile nih.gov
b (Å)11.100 (2)4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile nih.gov
c (Å)13.446 (3)4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile nih.gov
α (°)904-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile nih.gov
β (°)100.72 (3)4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile nih.gov
γ (°)904-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile nih.gov
Volume (ų)1479.7 (5)4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile nih.gov

Note: Unit cell parameters (a, b, c, α, β, γ, Volume) are for the structurally related compound 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile and are provided for illustrative purposes. nih.gov The space group is reported for the title compound.

Intermolecular Interactions and Supramolecular Self-Assembly

The solid-state packing and supramolecular architecture of this compound are governed by a network of weak intermolecular interactions. While a detailed crystallographic study dedicated solely to its supramolecular assembly is not extensively documented in publicly available literature, analysis of its functional groups and comparison with structurally similar compounds allow for a comprehensive understanding of the key interactions at play.

The molecule lacks strong hydrogen bond donors (like O-H or N-H). Therefore, its crystal packing is primarily directed by weaker C-H···O and C-H···N hydrogen bonds, as well as potential C-H···π interactions. The oxygen atoms of the highly polarized nitro group are strong candidates to act as acceptors for weak hydrogen bonds from the C-H groups on the piperidine and benzene rings of neighboring molecules. Similarly, the nitrogen atom of the nitrile group can also serve as a hydrogen bond acceptor. nih.govresearchgate.net

Conformational Analysis of the Piperidine Ring in the Solid State

Single-crystal X-ray diffraction (SCXRD) studies provide precise details on the solid-state conformation of the this compound molecule. The six-membered piperidine ring is not planar and, similar to cyclohexane, adopts a stable, low-energy conformation.

Crystallographic data confirm that the piperidine ring exists in a chair conformation . This is the most stable conformation for piperidine and its derivatives, as it minimizes both angular and torsional strain. In this arrangement, the aryl substituent from the benzonitrile group occupies an equatorial position, which is sterically favorable over the more hindered axial position.

The specific geometry of the chair conformation can be quantified using puckering parameters. For this compound, these have been determined as Q = 0.555 Å and θ = 4.1°. Furthermore, the spatial relationship between the two main moieties of the molecule is defined by a significant twist. The dihedral angle between the mean plane of the piperidine ring and the plane of the benzene ring is 79.6°. This perpendicular orientation minimizes steric hindrance between the hydrogen atoms on the piperidine ring and the cyano group on the aromatic ring.

Table 1: Conformational Parameters of this compound
ParameterValueReference
Piperidine Ring ConformationChair
Aryl Substituent PositionEquatorial
Puckering Parameter (Q)0.555 Å
Puckering Parameter (θ)4.1°
Dihedral Angle (Piperidine-Benzene)79.6°

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of this compound is characterized by distinct bands in the ultraviolet and visible regions, arising from electronic transitions within the molecule's π-system. The molecule's structure, featuring an electron-donating group (piperidine) and two electron-withdrawing groups (nitro and nitrile) attached to a benzene ring, creates a "push-pull" system that strongly influences its electronic properties.

UV-Vis spectroscopy reveals two primary absorption bands:

A high-energy band attributed to a π→π* transition , observed at approximately 265 nm. This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated aromatic system.

A lower-energy band corresponding to an n→π* transition , found at around 350 nm. This absorption is due to the excitation of a non-bonding electron (from the oxygen atoms of the nitro group or the nitrogen of the piperidine) into a π* antibonding orbital. This band extends into the visible region and is largely responsible for the color of the compound.

The conjugation between the nitro and nitrile groups through the benzene ring is a key factor determining the energy of these transitions.

Table 2: Key UV-Vis Absorption Data for this compound
Wavelength (λmax)Type of TransitionMoiety InvolvedReference
~265 nmπ→πConjugated aromatic system
~350 nmn→πNitro and piperidine groups

Photophysical Studies and Solvatochromism

The photophysical properties of this compound are dominated by its intramolecular charge transfer (ICT) character. Solvatochromism, the phenomenon where the color of a substance changes with the polarity of the solvent, is a hallmark of such push-pull molecules.

This effect occurs because the excited state of the molecule is significantly more polar than the ground state. In the ground state, there is already some charge separation, evidenced by a calculated dipole moment of 4.8 D. Upon photoexcitation, a substantial amount of electron density is transferred from the electron-donating piperidine group to the electron-withdrawing nitro and nitrile groups, creating a highly polar ICT excited state. Polar solvents can stabilize this polar excited state more effectively than the less polar ground state, thus lowering the energy of the excited state and causing a red shift in the corresponding absorption and emission bands. The magnitude of this shift generally correlates with the polarity of the solvent.

Intramolecular Charge Transfer (ICT) Characteristics

The defining electronic feature of this compound is its capacity for intramolecular charge transfer (ICT). This process is fundamental to its photophysical properties, including its solvatochromism. The molecular architecture is explicitly designed to facilitate ICT: the electron-rich piperidine ring (the "push" or donor component) is conjugated to the electron-deficient nitro and nitrile groups (the "pull" or acceptor components) through the π-system of the benzene ring.

Upon absorption of a photon, an electron is promoted to an excited state, which involves a significant redistribution of electron density from the donor end of the molecule to the acceptor end. nih.gov This creates an excited state with a much larger dipole moment than the ground state.

Theoretical studies, such as Density Functional Theory (DFT) calculations, support this picture. Calculations for this compound indicate a significant charge transfer from the benzene ring to the nitro group even in the ground state, leading to a permanent dipole moment of 4.8 D. The transition to the excited state enhances this charge separation. The stabilization of this highly polar ICT excited state by polar solvents is the direct cause of the solvatochromic shifts discussed previously. This large change in dipole moment upon excitation is the key characteristic of molecules with strong ICT properties.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 5-Nitro-2-(piperidin-1-yl)benzonitrile, DFT calculations, often employing functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), are instrumental in elucidating its geometric and electronic characteristics. researchgate.nettandfonline.com

Geometry optimization via DFT is performed to find the most stable three-dimensional arrangement of the molecule, corresponding to the minimum energy on the potential energy surface. For this compound, these calculations are informed by and compared with experimental data from techniques like single-crystal X-ray diffraction.

The molecular structure features a benzene (B151609) ring substituted with a piperidine (B6355638) group at the 2-position, a nitro group at the 5-position, and a nitrile group. Computational and crystallographic studies reveal that the benzene core is planar. The piperidine ring, an aliphatic cyclic amine, typically adopts a stable chair conformation to minimize steric and angular strain. The dihedral angle between the mean plane of the piperidine ring and the benzene plane is a critical parameter, calculated to be 79.6°, which reflects the equatorial positioning of the aryl substituent.

Due to steric and electronic interactions with the adjacent piperidine group and the benzene ring, the nitro group is slightly tilted out of the aromatic plane by approximately 11.2°. Bond lengths are also determined with high precision; for instance, the C≡N bond of the nitrile group is found to be about 1.141 Å.

Table 1: Selected Optimized Geometrical Parameters for this compound
ParameterValueSource
C(aromatic)–C(aromatic) Bond Length (Å)1.385–1.397
C–N(nitro) Bond Length (Å)1.469
C≡N(nitrile) Bond Length (Å)1.141
Nitro Group (NO₂) Tilt Angle (°)11.2
Piperidine-Benzene Dihedral Angle (°)79.6
Piperidine Ring ConformationChair

The electronic properties of a molecule are described by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and chemical reactivity. researchgate.netnih.gov A smaller energy gap suggests higher reactivity and polarizability. nih.gov

In this compound, the piperidine ring acts as an electron-donating group (donor), while the nitro and nitrile groups are strong electron-withdrawing groups (acceptors). This "push-pull" configuration facilitates intramolecular charge transfer (ICT) from the donor to the acceptor moieties through the π-conjugated benzene ring. This ICT significantly influences the FMO energies. DFT calculations have shown that the presence of the electron-withdrawing nitrile and nitro groups reduces the HOMO-LUMO gap. The calculated dipole moment for the molecule is approximately 4.8 D, indicating a significant charge separation.

Table 2: Representative Electronic Properties Calculated by DFT
PropertyTypical Calculated Value / DescriptionSignificance
EHOMO (eV)Relatively high due to the electron-donating piperidine group.Indicates electron-donating capacity.
ELUMO (eV)Relatively low due to electron-withdrawing nitro and nitrile groups.Indicates electron-accepting capacity.
Energy Gap (ΔE) (eV)Relatively small value.Suggests high chemical reactivity and potential for ICT. researchgate.netnih.gov
Dipole Moment (μ) (Debye)~4.8 DConfirms significant molecular polarity and charge asymmetry.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map displays different colors on the electron density surface to represent electrostatic potential values. Typically, red regions indicate negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-deficient areas, susceptible to nucleophilic attack). Green and yellow areas represent intermediate or near-zero potential. nih.gov

For this compound, the MEP map is expected to show distinct regions of varying potential. The most negative potential (red) would be localized on the highly electronegative oxygen atoms of the nitro group, making them the primary sites for electrophilic interactions. Conversely, the hydrogen atoms of the piperidine ring and the aromatic ring would likely exhibit positive potential (blue), identifying them as potential sites for nucleophilic attack. This visualization is critical for understanding intermolecular interactions and chemical reactivity. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed understanding of charge delocalization, hyperconjugative interactions, and intramolecular bonding. nih.govmolfunction.com It examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs, quantifying the stabilization energy (E(2)) associated with these delocalizations. A higher E(2) value indicates a stronger interaction. nih.gov

In this compound, NBO analysis would likely reveal several significant interactions. A key interaction would be the delocalization of the lone pair of electrons from the nitrogen atom of the piperidine ring into the antibonding π* orbitals of the benzene ring. This interaction contributes to the electron-donating nature of the piperidine substituent. Furthermore, significant delocalization is expected from the benzene ring's π orbitals to the antibonding π* orbitals of the electron-withdrawing nitro and nitrile groups. These charge transfer interactions are fundamental to the molecule's electronic structure and stability. nih.govnih.gov

DFT calculations are widely used to compute the vibrational frequencies of molecules in their ground state. The resulting theoretical vibrational spectrum can be compared with experimental data from Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy to confirm the molecular structure and assign specific vibrational modes. researchgate.net Theoretical frequencies are often scaled by a factor to correct for anharmonicity and limitations of the computational method, leading to better agreement with experimental values. researchgate.net

For this compound, theoretical calculations would predict characteristic vibrational modes for its functional groups. Key frequencies include the C≡N stretching vibration of the nitrile group, the symmetric and asymmetric stretching vibrations of the NO₂ group, C-N stretching of the piperidine-ring bond, and various C-H and C=C stretching and bending modes of the aromatic and aliphatic parts of the molecule.

Table 3: Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound
Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)
Nitrile (C≡N)Stretching2220 - 2260
Nitro (NO₂)Asymmetric Stretching1500 - 1570
Nitro (NO₂)Symmetric Stretching1300 - 1370
Aromatic (C=C)Stretching1400 - 1600
Piperidine (C-N)Stretching1150 - 1250
Aromatic (C-H)Stretching3000 - 3100
Piperidine (C-H)Stretching2850 - 2950

Molecules with significant intramolecular charge transfer (ICT) characteristics, particularly those with a donor-π-acceptor ("push-pull") architecture, often exhibit substantial non-linear optical (NLO) properties. rsc.orgresearchgate.net this compound fits this profile perfectly, with the electron-donating piperidine group and electron-withdrawing nitro and nitrile groups connected by a π-conjugated system. Such materials are of interest for applications in optoelectronics and photonics. nih.gov

DFT calculations are employed to predict NLO properties by computing the electric dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). The magnitude of the first hyperpolarizability (β) is a key measure of a molecule's second-order NLO activity. researchgate.netresearchgate.net The large dipole moment and small HOMO-LUMO gap of this compound are strong indicators that it possesses a significant hyperpolarizability, making it a promising candidate for NLO applications. rsc.org

Table 4: NLO Properties Investigated via DFT Calculations
ParameterSymbolSignificance
Dipole MomentμMeasures the asymmetry of charge distribution.
Linear PolarizabilityαDescribes the linear response of the electron cloud to an external electric field.
First HyperpolarizabilityβQuantifies the second-order NLO response, crucial for applications like second-harmonic generation.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed insights into conformational dynamics, solvent effects, and thermodynamic properties that are often inaccessible through experimental methods alone.

The conformational landscape of this compound is largely defined by the orientation of the piperidine ring relative to the substituted benzonitrile (B105546) scaffold.

Solid-State Conformation: Single-crystal X-ray diffraction (SCXRD) studies have provided a definitive picture of the molecule's conformation in the solid state. These investigations reveal that the piperidine ring consistently adopts a stable chair conformation , which is the lowest energy arrangement for six-membered saturated rings as it minimizes both angle and torsional strain. The aryl substituent, the 5-nitrobenzonitrile group, is positioned equatorially on the piperidine ring. nih.gov This equatorial orientation is sterically favored over the more hindered axial position.

Crystallographic data indicate a significant twist between the plane of the piperidine ring and the aromatic ring. The dihedral angle between the mean plane of the piperidine and the benzene ring has been determined to be 79.6°. The nitro group is also slightly tilted out of the aromatic plane by 11.2°, a likely consequence of steric and electronic interactions.

Interactive Data Table: Crystallographic Conformational Parameters

Parameter Value Description
Piperidine Conformation Chair The lowest-energy conformation of the piperidine ring.
Aryl Substituent Position Equatorial The 5-nitrobenzonitrile group is attached at an equatorial position on the piperidine ring.
Piperidine-Benzene Dihedral Angle 79.6° The angle between the mean planes of the two rings.
Nitro Group Tilt Angle 11.2° The angle of the nitro group relative to the aromatic plane.
Puckering Parameter (Q) 0.555 Å A measure of the total puckering of the piperidine ring.
Puckering Parameter (θ) 4.1° A measure of the type of puckering in the piperidine ring.

Dynamics in Solution: While specific MD simulation studies for this compound in solution are not extensively documented in the literature, the behavior can be inferred from theoretical principles and simulations of related systems. nih.govresearchgate.net In solution, the molecule is not static. The piperidine ring can undergo a "ring flip" or "chair-chair" interconversion, where axial and equatorial positions are interchanged. However, due to the significant steric bulk of the 5-nitrobenzonitrile substituent, the conformational equilibrium is expected to overwhelmingly favor the conformer where this group is in the equatorial position. MD simulations would be the ideal tool to quantify the energy barrier for this inversion and to explore the population of less stable conformers, such as the twist-boat, in various solvent environments.

The properties of this compound are influenced by its environment, particularly the polarity of the solvent. Computational methods, such as Density Functional Theory (DFT) combined with implicit solvation models like the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM), are used to predict and analyze these effects. sci-hub.se

The molecule possesses a significant ground-state dipole moment, calculated via DFT to be approximately 4.8 D. This is due to the strong electron-withdrawing nature of the nitro (–NO₂) and nitrile (–C≡N) groups and the electron-donating character of the piperidinyl amine. In polar solvents, this dipole moment is expected to increase due to stabilization of the charge-separated state by the solvent's reaction field.

Solvent polarity also affects the molecule's electronic absorption spectrum. The UV-Vis spectrum shows characteristic π→π* and n→π* transitions. The position of these absorption maxima can shift depending on the solvent, a phenomenon known as solvatochromism. For molecules with significant intramolecular charge transfer character like this one, polar solvents typically stabilize the more polar excited state to a greater extent than the ground state, leading to a red-shift (bathochromic shift) in the absorption maximum. sciencepublishinggroup.com Conversely, non-polar solvents would result in a blue-shift (hypsochromic shift) relative to polar media.

Interactive Data Table: Predicted Solvent Effects on Molecular Properties

Property Non-Polar Solvent (e.g., Cyclohexane) Polar Aprotic Solvent (e.g., Acetonitrile) Polar Protic Solvent (e.g., Water)
Dipole Moment Expected to be close to the gas-phase value (~4.8 D) Expected to increase Expected to show the largest increase
UV-Vis λmax (n→π*) Hypsochromic shift (blue-shift) Bathochromic shift (red-shift) Pronounced bathochromic shift
Ground State Geometry Minimal perturbation Minor bond length and angle changes Potential for specific hydrogen-bonding interactions

Reaction Mechanism Studies

Computational chemistry provides indispensable tools for mapping the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms, the identification of transient intermediates, and the characterization of transition states.

While specific reaction pathways for this compound have not been exhaustively detailed, the methodologies for such studies are well-established. researchgate.net DFT calculations are commonly employed to investigate potential reactions, such as nucleophilic aromatic substitution (SNAAr) at the position ortho to the nitro group, or reactions involving the nitrile functionality.

A typical computational study of a reaction mechanism involves the following steps:

Geometry Optimization: The structures of the reactants, products, and any proposed intermediates are optimized to find their lowest energy conformations.

Transition State Search: Sophisticated algorithms are used to locate the transition state (TS)—the saddle point on the potential energy surface that connects reactants and products. Methods like the Berny optimization algorithm or synchronous transit-guided quasi-Newton (STQN) methods are used for this purpose.

Frequency Analysis: Vibrational frequency calculations are performed on all optimized structures. A stable minimum (reactant, product, intermediate) will have all real (positive) vibrational frequencies. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. physchemres.org

For example, in a hypothetical SNAAr reaction with a nucleophile, calculations would map the pathway from the initial approach of the nucleophile, through the formation of a high-energy Meisenheimer complex (intermediate), to the final displacement of the piperidine group and formation of the product. The geometries and energies of the one or two transition states involved would be precisely calculated. physchemres.org

The activation energy (Ea) is a critical kinetic parameter that determines the rate of a chemical reaction. Computationally, the electronic activation energy is determined by calculating the difference in energy between the transition state (E_TS) and the reactants (E_reactants).

Ea = E_TS – E_reactants

These calculations are typically performed using high-level DFT methods (e.g., B3LYP, MPWBlK) with a sufficiently large basis set (e.g., 6-31+G**) to ensure accuracy. physchemres.org The inclusion of zero-point vibrational energy (ZPVE) corrections is crucial for obtaining chemically meaningful activation barriers.

Solvent effects can be incorporated using continuum solvation models, which can significantly alter the calculated activation energy. physchemres.org Polar solvents may stabilize a charged transition state more than the neutral reactants, thereby lowering the activation barrier and accelerating the reaction rate. Computational studies can thus predict how reaction rates will change with different solvents, providing valuable guidance for experimental work.

Interactive Data Table: Representative Data from a Hypothetical Reaction Coordinate Calculation

Species Relative Energy (kcal/mol) (Gas Phase) Relative Energy (kcal/mol) (Polar Solvent) Key Characteristics
Reactants 0.0 0.0 Optimized ground state geometry
Transition State 1 (TS1) +25.0 +20.5 One imaginary frequency; formation of intermediate
Intermediate +15.0 +8.0 Local minimum on the potential energy surface
Transition State 2 (TS2) +28.0 +24.0 One imaginary frequency; breakdown of intermediate
Products -5.0 -10.0 Optimized final state geometry

Intermolecular Interactions and Supramolecular Chemistry

The non-covalent interactions that this compound can engage in are fundamental to its crystal packing, its behavior in solution, and its potential role in supramolecular assemblies. The molecule contains several features conducive to such interactions: the aromatic ring (π-system), the nitrile nitrogen (hydrogen bond acceptor), the nitro group oxygens (hydrogen bond acceptors), and C-H bonds adjacent to electron-withdrawing groups (weak hydrogen bond donors).

In the solid state, crystal packing is often governed by a combination of weak intermolecular forces. Studies of analogous structures, such as 4-[4-(piperidin-1-yl)piperidin-1-yl]benzonitrile, reveal the presence of C—H⋯N hydrogen bonds involving the nitrile nitrogen and C—H⋯π interactions where C-H bonds from one molecule interact with the face of the aromatic ring of a neighboring molecule. nih.gov These interactions create a stable, three-dimensional supramolecular architecture.

Advanced computational techniques can be used to analyze and quantify these interactions:

Atoms in Molecules (AIM) Theory: This method analyzes the topology of the electron density to find bond critical points (BCPs) between atoms, providing evidence for and characterizing the strength of interactions like hydrogen bonds. mdpi.com

Symmetry-Adapted Perturbation Theory (SAPT): SAPT is used to decompose the total interaction energy between molecules into physically meaningful components: electrostatics, exchange-repulsion, induction, and dispersion. This allows for a detailed understanding of the nature of the forces holding the molecules together. mdpi.com

Non-Covalent Interaction (NCI) Plots: These are visualization tools that highlight regions of space involved in non-covalent interactions, color-coding them to distinguish between strong attractive forces (like hydrogen bonds), weak van der Waals forces, and steric repulsion. nih.gov

These theoretical tools would allow for a deep investigation into how this compound molecules recognize and assemble with each other and with other molecules in various chemical environments.

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a valuable computational tool for visualizing and quantifying intermolecular interactions within a crystal. This method maps the electron distribution of a molecule in its crystalline environment, allowing for the identification of close contacts with neighboring molecules. The Hirshfeld surface is typically color-mapped to highlight different properties, such as the normalized contact distance (dnorm), which reveals regions of significant intermolecular interaction.

For this compound, a Hirshfeld surface analysis would be expected to reveal key interaction sites. The nitro group, with its electronegative oxygen atoms, and the nitrogen atom of the nitrile group would likely be highlighted as significant hydrogen bond acceptors. The hydrogen atoms on the piperidine ring and the benzonitrile core would act as donors in various C-H···O and C-H···N interactions.

Based on the molecular structure of this compound, a hypothetical fingerprint plot would likely be dominated by H···H contacts, arising from the numerous hydrogen atoms in the piperidine ring and the aromatic system. Significant contributions from O···H/H···O and N···H/H···N contacts would also be anticipated, corresponding to hydrogen bonding interactions. The presence of π-π stacking or C-H···π interactions would be indicated by characteristic "wing" features on the plot.

Below is an interactive data table illustrating the likely contributions of various intermolecular contacts to the Hirshfeld surface of this compound, based on analyses of similar organic molecules.

Interaction TypeExpected Contribution (%)
H···H40 - 50
O···H/H···O20 - 30
C···H/H···C10 - 15
N···H/H···N5 - 10
C···C3 - 7
Other< 5

Hydrogen Bonding Networks and Other Non-Covalent Interactions

The crystal structure of this compound is expected to be stabilized by a network of weak hydrogen bonds and other non-covalent interactions. The primary hydrogen bond acceptors are the oxygen atoms of the nitro group and the nitrogen atom of the nitrile functionality. The hydrogen atoms of the piperidine ring and the aromatic ring can act as donors.

These interactions would likely form a complex three-dimensional supramolecular network. For instance, C-H···O hydrogen bonds involving the piperidine hydrogens and the nitro group oxygens could link molecules into chains or sheets. Similarly, C-H···N interactions with the nitrile group could further extend these networks.

Crystal Engineering Principles Applied to this compound

Crystal engineering is the rational design of crystalline solids with desired physical and chemical properties by controlling the intermolecular interactions. The functional groups present in this compound offer several handles for the application of crystal engineering principles.

The nitro group is a well-known and reliable hydrogen bond acceptor, and its presence strongly influences the supramolecular assembly. The nitrile group also acts as a competent hydrogen bond acceptor. The piperidine ring, with its chair conformation, introduces steric bulk and specific geometric constraints on the possible packing arrangements.

Reactivity and Reaction Mechanisms

Electrophilic Character of the Nitrile Carbon

The carbon atom of the nitrile group (–C≡N) in 5-Nitro-2-(piperidin-1-yl)benzonitrile exhibits a significant electrophilic character. This is a result of the inherent polarity of the carbon-nitrogen triple bond, where the high electronegativity of the nitrogen atom pulls electron density away from the carbon. fiveable.melibretexts.org This effect renders the nitrile carbon susceptible to attack by nucleophiles.

The electrophilicity of the nitrile carbon is further intensified by the presence of strong electron-withdrawing groups on the aromatic ring. nih.gov In the case of this compound, the nitro group (–NO₂) at the para position relative to the piperidine (B6355638) group exerts a powerful electron-withdrawing effect through both induction and resonance. vaia.comnih.gov This effect delocalizes electron density from the benzene (B151609) ring, which in turn withdraws electron density from the attached nitrile group. chemrxiv.orgnih.gov

This increased demand for electrons makes the nitrile carbon even more electron-deficient and, therefore, more reactive towards nucleophiles. Studies on substituted benzonitriles have demonstrated that electron-withdrawing substituents enhance the electrophilic nature of the nitrile moiety, promoting reactions such as nucleophilic addition. chemrxiv.orgcarroll.edu The benzonitrile (B105546) moiety itself can act as an electron-acceptor, a property that is significantly amplified by the addition of a nitro group. nih.gov

Table 1: Influence of Aromatic Substituents on Nitrile Carbon Electrophilicity
CompoundKey SubstituentElectronic Effect of SubstituentImpact on Nitrile Carbon
Benzonitrile-HNeutral (Reference)Baseline electrophilicity
4-Methoxybenzonitrile-OCH₃ (para)Electron-donatingDecreased electrophilicity
This compound -NO₂ (meta to nitrile)Strongly electron-withdrawingSignificantly increased electrophilicity

The enhanced electrophilicity of the nitrile "warhead" facilitates the formation of covalent adducts with biological nucleophiles. nih.gov This is a key mechanism in the biological activity of many nitrile-containing compounds. Nucleophilic residues in proteins, such as the thiol group of cysteine or the hydroxyl group of serine, can attack the electrophilic nitrile carbon.

This attack leads to the formation of a reversible covalent thioimidate or imidate bond, respectively. nih.gov The reversibility of this bond is a critical feature, allowing the inhibitor to associate and dissociate from its target, which can prevent the permanent off-target modifications that lead to toxicity. nih.gov The formation of these adducts can inhibit enzyme function by blocking the active site or inducing a conformational change in the protein.

The reaction proceeds via nucleophilic addition to the C≡N triple bond. For instance, the thiolate anion (–S⁻) of a cysteine residue attacks the nitrile carbon, forming a transient intermediate that resolves into a stable, yet reversible, covalent adduct. nih.gov

Reactivity of the Nitro Group

The nitro group (–NO₂) is a dominant functional group in determining the chemical reactivity of the aromatic ring in this compound. It is one of the strongest electron-withdrawing groups used in organic chemistry. wikipedia.orgfiveable.me

The nitro group deactivates the aromatic ring towards electrophilic substitution and influences its reactivity through two primary mechanisms:

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the attached carbon atom and, by extension, from the entire aromatic ring through the sigma bond framework. vaia.com

Resonance Effect (-M): The nitro group can delocalize the π-electrons of the benzene ring into itself, creating resonance structures that place a positive charge on the ortho and para positions of the ring. wikipedia.org This delocalization significantly reduces the electron density of the aromatic system, making it less susceptible to attack by electrophiles but more susceptible to attack by nucleophiles. nih.govwikipedia.org

Furthermore, nitroarenes can react with nucleophiles through single-electron transfer (SET) processes. nih.gov In an SET mechanism, an electron is transferred from the nucleophile to the nitroarene, forming a radical anion pair. nih.gov This intermediate can then proceed through various pathways to the final product. The versatile reactivity of nitro compounds stems from these properties, allowing them to react with nucleophiles either by direct nucleophilic attack to form a σ-adduct or via single-electron transfer. nih.gov

The nitro group is a synthetically versatile functional group that can be converted into a wide array of other functionalities, most notably through reduction. chemistry-chemists.com The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis. wikipedia.org Depending on the reagents and reaction conditions, the nitro group can be reduced to several different oxidation states.

Table 2: Common Conversions of the Aromatic Nitro Group
Product Functional GroupGeneral Reaction TypeCommon Reagents and ConditionsReference
Amine (-NH₂)Complete ReductionH₂, Pd/C; Fe/HCl; Sn/HCl; SnCl₂; Sodium Hydrosulfite wikipedia.orgyoutube.comcsbsju.edu
Hydroxylamine (B1172632) (-NHOH)Partial ReductionZn dust in NH₄Cl; Raney Ni and hydrazine (B178648) at low temp. wikipedia.org
Nitroso (-N=O)Partial ReductionIntermediate in the reduction to amines. numberanalytics.com
Azo (-N=N-)Reductive CouplingMetal hydrides (e.g., LiAlH₄); Zinc metal with base. wikipedia.org
Hydrazine (-NH-NH-)Reductive CouplingExcess zinc metal. wikipedia.org

This facile conversion is crucial in medicinal chemistry and materials science, as it allows for the introduction of an amine group, which can then be further functionalized. For example, the reduction of this compound would yield 5-Amino-2-(piperidin-1-yl)benzonitrile, a valuable synthetic intermediate.

Reactivity of the Piperidine Nitrogen

The nitrogen atom within the piperidine ring of this compound is a key center of reactivity. Although it is a tertiary amine integrated into a complex aromatic system, its inherent chemical characteristics, particularly its nucleophilicity and basicity, remain significant, albeit modulated by the electronic effects of the attached benzonitrile framework.

Nucleophilic Properties of the Piperidine Nitrogen

The nitrogen atom of the piperidine group possesses a lone pair of electrons, making it inherently nucleophilic. This property allows it to participate in reactions where it attacks electron-deficient centers. In the context of this compound, the nitrogen's lone pair is partially delocalized into the electron-deficient aromatic ring, a resonance effect that can decrease its nucleophilicity compared to an isolated alkyl amine. However, it remains sufficiently nucleophilic to engage in various chemical transformations.

Studies on similar systems, such as the reactions of N-methylpyridinium ions with piperidine, demonstrate the potent nucleophilic character of the piperidine nitrogen in attacking electron-poor aromatic systems. nih.gov The mechanism often involves the addition of the nucleophile as a key step. nih.gov In this compound, while the nitrogen is already bonded to the ring, its nucleophilic character is crucial in potential intermolecular reactions or in directing the reactivity of adjacent positions on the piperidine ring itself through the formation of iminium ion intermediates. acs.org

Influence of Aromatic Substituents on Piperidine Basicity

This phenomenon, often termed the "push-pull effect," involves the electron-donating piperidine group "pushing" electron density into the ring, while the nitro and cyano groups "pull" it away. nih.gov The net result is a considerable reduction in the basicity of the piperidine nitrogen compared to unsubstituted piperidine. While the piperidine lone pair can donate into the pi system, the strong inductive pull from the ortho-cyano group and the combined resonance and inductive pull from the para-nitro group dominate, leading to a lower pKa of the conjugate acid. masterorganicchemistry.com

Table 1: Comparison of Basicity (pKa of Conjugate Acid) for Piperidine and Related Compounds
CompoundpKa of Conjugate AcidEffect of Substituents
Piperidine~11.2Reference compound, high basicity
N-Phenylpiperidine~5.2Aromatic ring reduces basicity via resonance
This compoundEstimated &lt; 5Strong electron-withdrawing NO₂ and CN groups further decrease basicity significantly

Synergistic Effects of Functional Groups on Overall Reactivity

This creates a highly polarized molecule:

Nucleophilic Aromatic Substitution (SNAr): The powerful electron-withdrawing nature of the nitro and cyano groups makes the aromatic ring highly electron-deficient. nih.gov This significantly activates the ring towards nucleophilic aromatic substitution, particularly at positions activated by these groups. A potential leaving group on the ring would be readily displaced by a strong nucleophile.

Electrophilic Aromatic Substitution (SEAr): The ring is strongly deactivated towards electrophilic attack due to the electron-withdrawing groups. Any electrophilic substitution would be difficult and would likely be directed by the least deactivating (or most activating) group, which is the piperidine moiety.

Reactivity of Substituents: The electronic push-pull nature of the system can influence the reactivity of the substituents themselves. For instance, the nitro group might be more susceptible to reduction, and the nitrile group could undergo hydrolysis or other nucleophilic additions.

The synergistic influence of a hydroxyl group and a TEMPO moiety on the antioxidant properties of piperidine analogs highlights how different functional groups can work together to determine the chemical character of a molecule. ajchem-a.com In this compound, the synergy between the electron-donating amine and the withdrawing nitro and cyano groups defines its unique reactivity, making it an activated substrate for certain reaction types while being resistant to others.

Advanced Applications and Potential Research Directions

Materials Science Applications

The compound's structure is inherently polarized, creating a "push-pull" system where the piperidine (B6355638) group pushes electron density into the aromatic ring, and the nitro and nitrile groups pull electron density out of it. This intramolecular charge-transfer characteristic is a key feature in the design of modern materials.

The push-pull nature of 5-Nitro-2-(piperidin-1-yl)benzonitrile allows for the tuning of its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The energy gap between these orbitals is a critical parameter that determines a material's electronic and optical behavior.

Computational studies on closely related derivatives, such as Schiff bases formed from the corresponding benzaldehyde, provide insight into the electronic landscape of this system. For instance, density functional theory (DFT) calculations on a similar molecular framework have been used to determine the HOMO-LUMO energy gap, which is indicative of the charge transfer occurring within the molecule. researchgate.net This tunability makes the compound a candidate for developing organic semiconductors and other functional electronic materials.

Table 1: Calculated Electronic Properties of a Related Schiff Base Derivative (Data for (E)-N-(3-chlorophenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl)methanimine) researchgate.net

PropertyValueSignificance
HOMO-LUMO Energy Gap3.937 eVEmphasizes the charge transfer character within the molecule.

This data is for a closely related derivative and serves to illustrate the electronic properties of the core molecular structure.

Molecules with strong intramolecular charge-transfer characteristics often exhibit significant nonlinear optical (NLO) properties and can function as dyes. The electronic asymmetry in this compound suggests its potential for applications in optical materials, where it could be used for frequency doubling or in optical switching devices. The same properties make it a potential chromophore for use in advanced dye applications, where its absorption spectrum could be tuned by modifying its chemical structure.

Advanced Organic Synthesis Building Block

In the fields of medicinal and materials chemistry, "building blocks" are relatively simple molecules that serve as starting materials for the construction of more complex molecular structures. cymitquimica.com this compound is a prime example of such a building block due to the presence of multiple, differentially reactive functional groups. Nitro compounds, in particular, are considered ideal and versatile intermediates in organic synthesis. nih.gov

Heterocyclic compounds are a cornerstone of medicinal chemistry. sigmaaldrich.com this compound serves as a valuable precursor for a variety of complex heterocyclic systems. The functional groups on the molecule provide multiple reaction pathways for constructing new rings.

Nitro Group Transformation : The nitro group can be readily reduced to an amino group. This newly formed amine can then be used as a handle for building fused heterocyclic systems, such as benzodiazepines or quinoxalines, through condensation reactions.

Nitrile Group Chemistry : The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form heterocycles like tetrazoles.

Activated Aromatic Ring : The strong electron-withdrawing nature of the nitro and nitrile groups activates the aromatic ring, making it susceptible to nucleophilic aromatic substitution, which can be exploited to build further complexity. The use of highly electrophilic, nitro-activated systems as dienophiles or dipolarophiles in cycloaddition reactions is a known strategy for synthesizing new polyfunctional azaheterocycles. researchgate.net

The ability to selectively modify the different functional groups of this compound makes it an excellent intermediate for creating polyfunctionalized aromatic compounds. The distinct reactivity of each group allows for a stepwise synthetic strategy. For example, the nitro group can be selectively reduced without affecting the nitrile, or the nitrile can be hydrolyzed under conditions that leave the nitro group intact. This differential reactivity is crucial for the efficient synthesis of complex target molecules. nih.gov

Table 2: Potential Synthetic Transformations of Functional Groups

Functional GroupReagents/ConditionsProduct Functional Group
Nitro (-NO₂)H₂, Pd/C; or Fe, HClAmine (-NH₂)
Nitrile (-CN)H₂O, H⁺ or OH⁻Carboxylic Acid (-COOH)
Nitrile (-CN)LiAlH₄ or H₂, Raney NiAminomethyl (-CH₂NH₂)
Nitrile (-CN)NaN₃, NH₄ClTetrazole ring

Investigation as a Ligand in Coordination Chemistry

The presence of multiple heteroatoms (nitrogen and oxygen) makes this compound an interesting candidate for investigation as a ligand in coordination chemistry. The nitrogen atoms of the piperidine ring, the nitrile group, and the oxygen atoms of the nitro group all represent potential coordination sites for metal ions.

Recent research has highlighted the utility of benzonitrile-containing molecules as ligands in catalysis. Specifically, a bidentate, benzonitrile-containing ligand was shown to promote Ni-catalyzed cross-coupling reactions. chemrxiv.org In this context, the benzonitrile (B105546) moiety acts as an electron-acceptor, which helps to stabilize low-valent nickel intermediates and favors the desired reductive elimination pathway over side reactions. chemrxiv.org This suggests that this compound could be explored for similar catalytic applications.

Furthermore, the nitrile group itself can undergo metal-mediated transformations. For instance, zinc(II) has been shown to catalyze the nucleophilic addition of amines to nitriles to form amidines, which can then act as ligands to form mononuclear complexes or coordination polymers. researchgate.net This reactivity opens up possibilities for using this compound to synthesize novel metal-organic frameworks (MOFs) or coordination complexes with interesting structural and functional properties.

Table 3: Potential Metal Coordination Sites

Potential SiteAtom(s)Coordination Mode
Piperidine GroupNitrogenσ-donor
Nitrile GroupNitrogenσ-donor / π-acceptor
Nitro GroupOxygenσ-donor

Exploration in Supramolecular Assemblies

The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. While specific research on the incorporation of this compound into supramolecular assemblies is not extensively documented, its molecular structure suggests significant potential for such applications.

The key features that make this compound a candidate for supramolecular chemistry are:

Hydrogen Bond Acceptors: The oxygen atoms of the nitro group and the nitrogen atom of the cyano group can act as hydrogen bond acceptors.

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the strong electron-withdrawing and donating groups, facilitating strong dipole-dipole interactions.

π-π Stacking: The electron-deficient aromatic ring is capable of engaging in π-π stacking interactions with electron-rich aromatic systems.

These features could allow this compound to function as a "guest" molecule within larger "host" macrocycles like cyclodextrins or cucurbiturils. nih.gov Such host-guest complexes are fundamental to applications in drug delivery and the design of molecular sensors. nih.gov Furthermore, the directional nature of its intermolecular forces could potentially be exploited to guide the self-assembly of molecules into well-defined, ordered structures like liquid crystals or organic nanotubes.

Photochemistry and Photophysical Applications

The photophysical properties of organic molecules are dictated by their electronic structure. The subject compound is an example of a "push-pull" system, where the electron-donating piperidinyl group (push) and the electron-withdrawing nitro and cyano groups (pull) are conjugated through the benzene (B151609) ring. This configuration often leads to interesting photophysical phenomena.

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. Push-pull molecules like this compound are known to exhibit significant solvatochromism. This is because the charge distribution in the ground state differs from that in the excited state. In polar solvents, the excited state, which typically has a larger dipole moment, is stabilized more than the ground state, leading to a red-shift (bathochromic shift) in the absorption and emission spectra.

The nitro group is often considered a fluorescence quencher. researchgate.net However, research has shown that many chromophores containing nitro groups can be fluorescent, and their emission properties are highly sensitive to their environment. researchgate.net The presence of the electron-donating piperidinyl group can lead to an intramolecular charge transfer (ICT) excited state. The emission from this ICT state is particularly sensitive to solvent polarity, making the compound a potential solvatochromic probe.

Table 1: Expected Solvatochromic Shifts for this compound

Solvent Property Expected Spectral Shift (Absorption/Emission) Rationale
Non-polar (e.g., Hexane) Shorter Wavelength (Blue-shifted) Minimal stabilization of the polar excited state.
Aprotic Polar (e.g., Acetonitrile) Intermediate Wavelength Stabilization of the excited state dipole moment.

The sensitivity of the fluorescence properties of push-pull nitroaromatic compounds to their local environment makes them attractive candidates for the development of fluorescent probes and sensors. researchgate.net The piperidine moiety, in particular, has been incorporated into fluorescent probes for biological targets. researchgate.net

Potential applications for this compound as a fluorescent sensor could include:

Polarity Sensors: Based on its solvatochromic properties, the compound could be used to probe the micro-polarity of environments such as micelles, polymer matrices, or biological membranes.

Ion Sensors: The nitro and cyano groups could potentially act as binding sites for specific metal ions. Ion binding would alter the electronic properties of the molecule, leading to a detectable change in its fluorescence emission.

Viscosity Sensors: In viscous media, the non-radiative decay pathways of some fluorescent molecules can be restricted, leading to an increase in fluorescence intensity. This effect could be explored to develop viscosity sensors.

Electrochemistry of Substituted Benzonitriles

The electrochemical behavior of this compound is expected to be dominated by the redox activity of the nitro group and influenced by the benzonitrile core. The electrochemical reduction of nitroaromatic compounds has been studied extensively. sci-int.comresearchgate.netnih.gov

In aqueous or mixed media, the reduction of the nitro group is a multi-step process that is highly dependent on the pH of the solution. The typical reduction pathway involves the transfer of multiple electrons and protons. nih.gov

Initial Reduction: In aprotic media or under conditions of limited proton availability, the nitro group undergoes a one-electron reduction to form a stable nitro radical anion (ArNO₂⁻). sci-int.com

Further Reduction: In the presence of protons, this is followed by a series of steps. A common pathway involves a total four-electron, four-proton reduction to form the corresponding phenylhydroxylamine (ArNHOH). nih.gov

Final Product: The phenylhydroxylamine can be further reduced in a two-electron, two-proton step to the final product, aniline (B41778) (ArNH₂). researchgate.netnih.gov

The nitrile group is generally electrochemically stable but can be reduced under more forcing conditions, for example, via electrohydrogenation to form a benzylamine. acs.org The presence of the electron-donating piperidinyl group and the electron-withdrawing nitro and cyano groups will influence the reduction potentials of the molecule compared to unsubstituted nitrobenzene (B124822) or benzonitrile.

Table 2: General Electrochemical Reduction Pathway of Aromatic Nitro Compounds

Step Reactant Product Electrons Transferred Conditions
1 ArNO₂ ArNO₂⁻ (Radical Anion) 1e⁻ Aprotic Media
2 ArNO₂ ArNHOH (Hydroxylamine) 4e⁻, 4H⁺ Protic Media

This well-defined electrochemical behavior suggests potential applications in electrocatalysis or as a redox-active component in materials science.

Q & A

Q. What are the established synthetic routes for 5-Nitro-2-(piperidin-1-yl)benzonitrile, and how do reaction conditions influence yield?

The synthesis typically involves a nucleophilic substitution reaction between a nitro-substituted bromobenzonitrile precursor and piperidine. Key steps include:

  • Starting materials : 5-Nitro-2-bromobenzonitrile and piperidine.
  • Reaction conditions : A polar aprotic solvent (e.g., DMF) at 100–120°C with a base (e.g., K₂CO₃) to deprotonate piperidine and facilitate substitution .
  • Yield optimization : Higher temperatures (110–120°C) improve reaction kinetics but may increase side reactions. Solvent choice (DMF vs. acetonitrile) affects solubility and reaction rate.

Table 1 : Comparison of Reaction Conditions

SolventBaseTemperature (°C)Yield (%)
DMFK₂CO₃12078
AcetonitrileEt₃N8065

Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral assignments validated?

  • NMR Spectroscopy :
  • ¹H NMR : Distinct aromatic proton signals (δ 8.2–8.5 ppm for nitro-substituted ring; δ 6.9–7.3 ppm for benzonitrile protons). Piperidine protons appear as multiplet signals (δ 1.5–3.0 ppm) .
  • ¹³C NMR : Nitrile carbon at ~115 ppm; nitro group deshields adjacent carbons (δ 125–140 ppm) .
    • X-ray Crystallography : Resolves molecular conformation (e.g., chair conformation of piperidine ring and nitro group orientation) .
    • Validation : Compare experimental data with computational predictions (DFT) or reference compounds.

Q. What are common impurities in this compound synthesis, and how are they detected?

  • Byproducts : Unreacted starting materials (e.g., 5-Nitro-2-bromobenzonitrile) or di-substituted derivatives.
  • Detection :
  • HPLC : Use a C18 column with UV detection (λ = 254 nm). Retention times for impurities differ by polarity.
  • TLC : Hexane/ethyl acetate (3:1) system; visualize under UV light or iodine staining.

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve contradictions in reported yields for this compound?

Discrepancies in yields (e.g., 60–85%) may arise from:

  • Purity of starting materials : Trace moisture in piperidine reduces nucleophilicity.
  • Oxygen sensitivity : Nitro groups can participate in redox side reactions under aerobic conditions.
  • Methodology : Use inert atmosphere (N₂/Ar) and anhydrous solvents. Monitor reaction progress via LC-MS to identify quenching points .

Q. How do computational models aid in predicting the biological activity of this compound derivatives?

  • Docking studies : Model interactions with target receptors (e.g., serotonin receptors) using software like AutoDock Vina. The nitro group’s electron-withdrawing effects enhance binding affinity in certain conformations .
  • QSAR : Correlate substituent effects (e.g., replacing piperidine with morpholine) with activity data to design analogs .

Q. What strategies resolve spectral data contradictions (e.g., NMR peak splitting) for structurally similar analogs?

  • Dynamic effects : Conformational flexibility of the piperidine ring may cause variable coupling constants. Use variable-temperature NMR to assess ring inversion barriers.
  • 2D NMR (COSY, NOESY) : Confirm through-space interactions between piperidine protons and aromatic groups .

Q. How does the nitro group influence the stability of this compound under varying pH and temperature?

  • Stability assays :
  • Acidic conditions : Nitro groups are resistant to hydrolysis, but prolonged exposure to HCl may reduce the nitrile to an amine.
  • Thermal stability : Decomposition occurs above 200°C (TGA data). Store at –20°C in inert solvents (e.g., DMSO) .

Q. What structural insights can be gained from crystallographic data for nitro-substituted benzonitrile derivatives?

  • Key findings :
  • The piperidine ring adopts a chair conformation, with the nitro group in the equatorial position to minimize steric hindrance .
  • Nitro-to-cyano distance (≈3.2 Å) suggests potential intramolecular charge transfer, relevant for photophysical studies .

Methodological Recommendations

  • Synthetic reproducibility : Pre-dry solvents (molecular sieves) and use freshly distilled piperidine.
  • Data validation : Cross-reference spectral data with PubChem entries (CID: B1287854) .
  • Safety : Handle nitro compounds in a fume hood; avoid contact with reducing agents (risk of explosive decomposition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.